molecular formula C17H14Cl2N4O2 B10903682 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10903682
M. Wt: 377.2 g/mol
InChI Key: LEYNAIFFDQAFKM-UHFFFAOYSA-N
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Description

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenoxy group, a methyl-pyridyl group, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,6-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy intermediate.

    Coupling with pyrazole: The dichlorophenoxy intermediate is then coupled with a pyrazole derivative under appropriate conditions to form the pyrazole carboxamide.

    Introduction of the pyridyl group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and pyridyl groups, to form various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2,6-Dichlorophenoxy)methyl]-N-(3-pyridinyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the substitution pattern on the pyridyl group.

    Methyl (2,6-dichlorophenoxy)acetate: This compound shares the dichlorophenoxy group but has a different overall structure and functional groups.

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-11-4-2-7-15(20-11)21-17(24)14-8-9-23(22-14)10-25-16-12(18)5-3-6-13(16)19/h2-9H,10H2,1H3,(H,20,21,24)

InChI Key

LEYNAIFFDQAFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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